

Chlorfenapyr-d7 chemical structure and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chlorfenapyr-d7

Cat. No.: B10860689

[Get Quote](#)

An In-depth Technical Guide to Chlorfenapyr-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **Chlorfenapyr-d7**, including its molecular structure and key quantitative data. It further details established experimental protocols for its quantification and outlines a logical pathway for its metabolic activation, providing essential information for researchers in analytical chemistry and toxicology.

Chemical Structure and Molecular Formula

Chlorfenapyr-d7 is the deuterated form of Chlorfenapyr, a pro-insecticide belonging to the pyrrole class of compounds.^[1] The deuterium labeling, specifically on the ethoxymethyl group, makes it an ideal internal standard for quantification of Chlorfenapyr in various matrices using mass spectrometry-based methods.^[2]

The formal name for **Chlorfenapyr-d7** is 4-bromo-2-(4-chlorophenyl)-1-((ethoxy-d5)methyl-d2)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile.^[2]

Molecular Formula: C₁₅H₄BrD₇ClF₃N₂O^[2]

Chemical Structure:

The structure of **Chlorfenapyr-d7** is identical to that of Chlorfenapyr, with the exception of seven hydrogen atoms on the N-ethoxymethyl group being replaced by deuterium atoms.

(SMILES): BrC1=C(C(F)(F)F)N(C([2H])([2H])OC([2H])([2H])C([2H])([2H])[2H])C(C2=CC=C(Cl)C=C2)=C1C#N[2]

Physicochemical and Quantitative Data

The key properties of **Chlorfenapyr-d7** are summarized in the table below, providing a clear reference for experimental design and analytical method development.

Property	Value	Reference
Molecular Formula	C ₁₅ H ₄ BrD ₇ ClF ₃ N ₂ O	
Formula Weight	414.7 g/mol	
Purity	≥99% deuterated forms (d ₁ -d ₇)	
Physical Form	Solid	
Solubility	Slightly soluble in Chloroform and Methanol	
Unlabeled CAS Number	122453-73-0	

Experimental Protocols: Quantification of Chlorfenapyr

Chlorfenapyr-d7 is primarily used as an internal standard for the accurate quantification of Chlorfenapyr. The following protocols are based on established methods for Chlorfenapyr analysis and are directly applicable when using its deuterated analog.

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for the extraction of pesticide residues from food and environmental matrices.

Protocol for Vegetable/Fruit Samples:

- Homogenize 10 g of the sample in a blender.
- Transfer the homogenized sample to a 50 mL centrifuge tube.
- Add 20 mL of acetonitrile and shake vigorously for 3 minutes.
- At this stage, spike the sample with a known concentration of **Chlorfenapyr-d7** internal standard.
- Add 4 g of anhydrous magnesium sulfate ($MgSO_4$) and 1 g of sodium chloride (NaCl).
- Shake vigorously for 5 minutes and then centrifuge at $1,425 \times g$ for 5 minutes.
- Take a 1.5 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL microcentrifuge tube containing a sorbent mixture (e.g., 150 mg $MgSO_4$ and various combinations of PSA, C18, or GCB for cleanup, depending on the matrix).
- Vortex for 5 minutes and centrifuge at $8,910 \times g$ for 2 minutes.
- Filter the final supernatant through a $0.22 \mu m$ membrane filter before instrumental analysis.

Instrumental Analysis: GC-MS/MS Method

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) provides high sensitivity and selectivity for the quantification of Chlorfenapyr.

Instrumentation:

- Gas Chromatograph: Agilent 8890 GC or equivalent
- Mass Spectrometer: Agilent 7000D Triple Quadrupole MS or equivalent
- Column: HP-5ms (30 m \times 0.25 mm, 0.25 μm) or equivalent

GC Conditions:

- Injector Temperature: 280 °C
- Injection Mode: Splitless

- Injection Volume: 1 μ L
- Carrier Gas: Helium or Nitrogen at a constant flow of 1.2 mL/min
- Oven Temperature Program: Initial temperature of 100 °C for 1 min, ramped to 280 °C at 30 °C/min, and held for 5 min.

MS/MS Conditions:

- Ionization Mode: Electron Ionization (EI)
- Monitoring Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions (Chlorfenapyr): To be optimized, but typically involves monitoring the transition from a precursor ion to one or more product ions.
- MRM Transitions (**Chlorfenapyr-d7**): To be established based on the mass shift due to deuterium labeling. The precursor ion will be 7 amu higher than that of unlabeled Chlorfenapyr.

Instrumental Analysis: LC-MS/MS Method

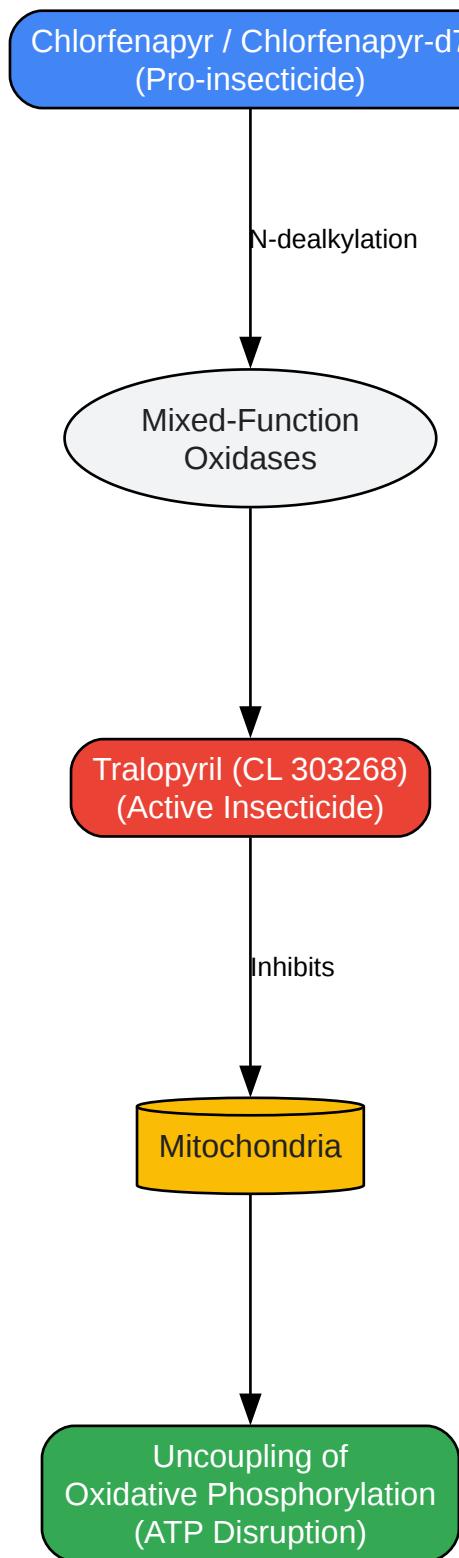
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an alternative and equally powerful technique, particularly for the analysis of Chlorfenapyr's primary metabolite, Tralopyril.

Instrumentation:

- Liquid Chromatograph: Waters ACQUITY UPLC or equivalent
- Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
- Column: C18 reverse-phase column (e.g., 50 mm \times 2.1 mm, 1.7 μ m)

LC Conditions:

- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile or Methanol


- Flow Rate: 0.30 mL/min
- Injection Volume: 1 μ L
- Gradient Elution: A gradient program should be optimized to ensure separation from matrix interferences.

MS/MS Conditions:

- Ionization Mode: ESI in negative ion mode for the active metabolite, Tralopyril.
- Monitoring Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions: To be optimized for both Chlorfenapyr and **Chlorfenapyr-d7**.

Metabolic Activation Pathway

Chlorfenapyr itself is a pro-insecticide, meaning it requires metabolic activation within the target organism to become toxic. The primary activation step involves the oxidative removal of the N-ethoxymethyl group by mixed-function oxidases. This biotransformation yields the active insecticide, known as Tralopyril (or by its code CL 303268). Tralopyril then acts by uncoupling oxidative phosphorylation in the mitochondria, disrupting ATP production and leading to cell death. The deuterated analog, **Chlorfenapyr-d7**, is expected to follow the same metabolic pathway.

[Click to download full resolution via product page](#)

Caption: Metabolic activation of Chlorfenapyr to its active form, Tralopyril.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [fao.org](https://www.fao.org) [fao.org]
- 2. Determination of Market, Field Samples, and Dietary Risk Assessment of Chlorfenapyr and Tralopyril in 16 Crops - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chlorfenapyr-d7 chemical structure and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10860689#chlorfenapyr-d7-chemical-structure-and-molecular-formula\]](https://www.benchchem.com/product/b10860689#chlorfenapyr-d7-chemical-structure-and-molecular-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

